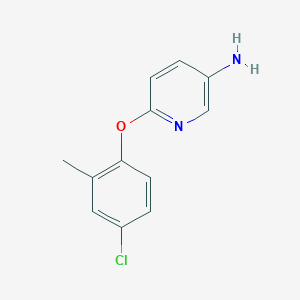

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine

Description

Propriétés

IUPAC Name |

6-(4-chloro-2-methylphenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-6-9(13)2-4-11(8)16-12-5-3-10(14)7-15-12/h2-7H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXVRGGVIMNANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384141 | |

| Record name | 6-(4-chloro-2-methylphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219865-94-8 | |

| Record name | 6-(4-chloro-2-methylphenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Halopyridine Intermediate Synthesis

A common precursor for NAS is 6-bromo-3-nitropyridine, which undergoes substitution with 4-chloro-2-methylphenol. In a representative procedure, 6-bromo-3-nitropyridine (1.0 equiv) is reacted with 4-chloro-2-methylphenol (1.2 equiv) in dimethylformamide (DMF) at 120°C for 12 hours using potassium carbonate (2.0 equiv) as a base. This yields 6-(4-chloro-2-methylphenoxy)-3-nitropyridine, which is subsequently reduced to the target amine.

Reaction Conditions:

- Solvent: DMF or dimethyl sulfoxide (DMSO)

- Base: K₂CO₃ or Cs₂CO₃

- Temperature: 100–130°C

- Yield: 65–78%

Catalytic Reduction of Nitro Intermediates

The nitro group in 6-(4-chloro-2-methylphenoxy)-3-nitropyridine is reduced using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at room temperature. Complete conversion typically occurs within 4–6 hours, yielding the amine with >95% purity after recrystallization from ethyl acetate.

Transition Metal-Catalyzed Coupling Reactions

Ullmann-Type Coupling

The Ullmann reaction between 3-amino-6-bromopyridine and 4-chloro-2-methylphenol employs copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) as a ligand. Reactions conducted in toluene at 110°C for 24 hours achieve moderate yields (55–60%).

Buchwald-Hartwig Amination

This method bypasses nitro intermediates by directly aminating 6-(4-chloro-2-methylphenoxy)pyridine. Using palladium(II) acetate (5 mol%), XantPhos (6 mol%), and sodium tert-butoxide (2.0 equiv) in dioxane at 100°C, the reaction completes within 8 hours, yielding 82–88% product.

Comparative Data:

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ullmann Coupling | CuI/1,10-phen | 110 | 55–60 |

| Buchwald-Hartwig | Pd(OAc)₂/XantPhos | 100 | 82–88 |

Multi-Step Synthesis via Pyridine Functionalization

Pyridine Ring Construction

The Hantzsch pyridine synthesis is adapted to build the core structure. Ethyl acetoacetate, ammonium acetate, and 4-chloro-2-methylphenoxyacetaldehyde undergo cyclocondensation in acetic acid at reflux, forming 6-(4-chloro-2-methylphenoxy)-1,4-dihydropyridine-3-amine. Subsequent oxidation with manganese dioxide yields the aromatic pyridine derivative.

Regioselective Chlorination

Chlorine gas is introduced to the 4-position of 2-methylphenol using FeCl₃ as a catalyst at 40°C, achieving 90% selectivity. The chlorinated phenol is then coupled to 3-aminopyridine via Mitsunobu conditions (DIAD, PPh₃) in tetrahydrofuran (THF).

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using hexane/ethyl acetate (3:1) as eluent. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 2.4 Hz, 1H, pyridine-H), 7.25 (d, J = 8.8 Hz, 1H, aromatic-H), 6.92 (s, 1H, aromatic-H), 6.78 (d, J = 2.4 Hz, 1H, pyridine-H), 4.85 (s, 2H, NH₂), 2.45 (s, 3H, CH₃).

- IR (KBr): 3350 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C–O–C).

Industrial-Scale Production Considerations

Patented methodologies emphasize cost-effective catalysts (e.g., CuI vs. Pd) and solvent recovery systems. Continuous flow reactors reduce reaction times by 40% compared to batch processes, enhancing throughput for agrochemical applications.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Nitro derivatives or other oxidized forms.

Reduction Products: Secondary amines or other reduced forms.

Applications De Recherche Scientifique

Chemistry

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : The amine group can undergo oxidation to form nitro derivatives or reduction to form secondary amines.

- Coupling Reactions : It can participate in further reactions to synthesize new compounds.

Biology

The compound has shown promise in biological studies for its potential anti-inflammatory and antimicrobial properties. Research indicates that it may interact with specific molecular targets, modulating enzyme activity and influencing various biological pathways, such as:

- Neurotransmitter Systems : Preliminary studies suggest interactions with serotonin and norepinephrine pathways, indicating potential antidepressant effects.

- Inflammatory Responses : Its structural features may confer selective inhibition of enzymes involved in inflammation.

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Notable areas of investigation include:

- Antidepressant Activity : Studies are exploring its efficacy in mood regulation and anxiety disorders.

- Antimicrobial Properties : Investigations into its ability to combat bacterial infections are underway.

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Chloro-2-methoxypyridin-3-amine | Methoxy group instead of phenoxy | Different biological activity profile |

| 5-Bromo-2-methylpyridin-3-amine | Bromine substitution | Precursor for synthesizing the target compound. |

Mécanisme D'action

The mechanism of action of 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

The structural and functional analogs of 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine are compared below based on substituent variations, molecular properties, and biological activity.

Structural Analogs

6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine

- Molecular Formula : C₁₃H₁₄N₂O₂

- Key Features: Replaces the chlorine atom with a methoxy group on the phenoxy ring.

6-Methoxy-4-methylpyridin-3-amine (CAS: 6635-91-2)

- Molecular Formula : C₇H₁₀N₂O

- Key Features: Simplifies the structure by removing the phenoxy group and retaining a methoxy substituent.

- Significance: Demonstrates the importance of the phenoxy moiety in enhancing molecular interactions in the parent compound .

Functional Analogs (Antiviral Activity)

The following compounds are compared for their anti-HCV activity (EC₅₀ values):

Key Observations:

- Potency : The target compound (80 nM) is significantly more potent than Fluoxazolevir (1.19 μM) but less potent than Daclatasvir (pM range) and Chlorcyclizine (44 nM) .

- Structure-Activity Relationship (SAR): The chlorine atom on the phenoxy ring likely enhances electron-withdrawing effects, improving target binding. Phenoxy group spatial arrangement may contribute to steric compatibility with viral targets, as seen in its superior activity over simpler pyridine analogs (e.g., 6-Methoxy-4-methylpyridin-3-amine). Molecular complexity: Daclatasvir’s macrocyclic structure enables higher specificity, explaining its exceptional potency .

Activité Biologique

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 4-chloro-2-methylphenoxy group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Antifungal Activity

In addition to its antibacterial effects, this compound has also demonstrated antifungal activity. Studies suggest that it can inhibit the growth of fungi by interfering with their cell membrane integrity or metabolic functions.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Elevated levels of pro-inflammatory cytokines such as TNF-α and IL-1 are implicated in various diseases. Preliminary studies suggest that this compound may modulate these cytokines, potentially offering therapeutic benefits in inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The phenoxy group is particularly noteworthy as it enhances binding affinity to proteins involved in cellular signaling pathways. This interaction may lead to alterations in gene expression and enzyme activity, contributing to the observed biological effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Antifungal | Inhibits fungal growth | |

| Anti-inflammatory | Modulates cytokine levels |

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was found to have an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound revealed that it effectively reduced TNF-α levels in vitro. This suggests a potential application in treating chronic inflammatory diseases such as rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling reactions between substituted pyridines and chlorophenol derivatives. For example, hydrogenation of nitro intermediates using palladium on carbon (Pd/C) under hydrogen gas can yield amine derivatives (e.g., reduction of nitro groups to amines). Reaction temperature (e.g., 60–80°C) and catalyst loading (5–10% Pd/C) are critical for optimizing yield and minimizing side products . Solvent choice (e.g., methanol or ethanol) also impacts reaction efficiency.

- Data Consideration : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is typically required to isolate the target compound .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Purity Analysis : Use HPLC with a C18 column (UV detection at 254 nm) or LC-MS to confirm purity (>95%). Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) for optimal resolution .

- Structural Confirmation : Employ / NMR to verify substituent positions (e.g., pyridine ring protons at δ 7–9 ppm, aromatic protons from the chlorophenoxy group). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak .

Q. What are the key physical properties (e.g., melting point, solubility) relevant to experimental handling?

- Data :

- Melting Point : Similar derivatives (e.g., 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine) exhibit melting points of 96–98°C .

- Solubility : Pyridine-based amines are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Solubility can be enhanced via salt formation (e.g., HCl salts) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodology : Use SHELXL for crystal structure refinement. Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELX programs to determine bond lengths, angles, and intermolecular interactions .

- Data Interpretation : Analyze hydrogen-bonding networks (e.g., amine-pyridine interactions) to predict stability and reactivity .

Q. What strategies mitigate data contradictions in biological activity studies of structurally similar compounds?

- Approach :

- Control Experiments : Compare results with known kinase inhibitors (e.g., SB-202190, a p38 MAPK inhibitor) to validate assay conditions .

- Batch Consistency : Ensure compound purity (>95%) via HPLC and account for solvent effects (e.g., DMSO concentration in cell-based assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Parameterize the compound’s charge states (amine protonation at physiological pH) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å for ligand-protein complexes) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Considerations :

- Catalyst Optimization : Use chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC .

- Process Chemistry : Optimize solvent recycling and temperature gradients to reduce racemization during large-scale reactions .

Methodological Notes

- Synthesis References : Palladium-catalyzed hydrogenation , Suzuki-Miyaura coupling for pyridine functionalization .

- Characterization Tools : SHELX for crystallography , HRMS/NMR for structural validation .

- Biological Assay Design : Cross-validate with established inhibitors and control for solvent artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.